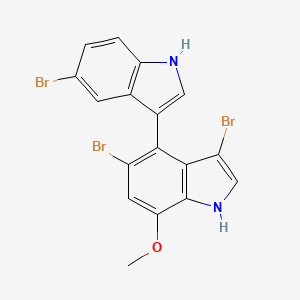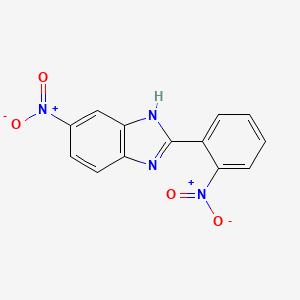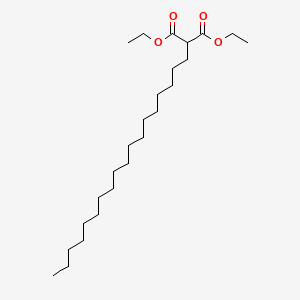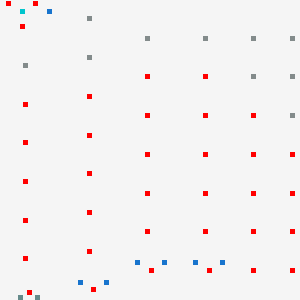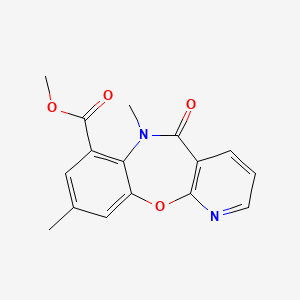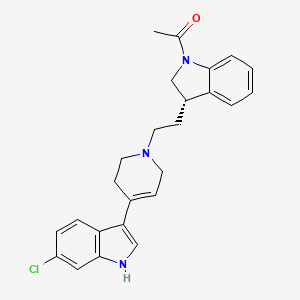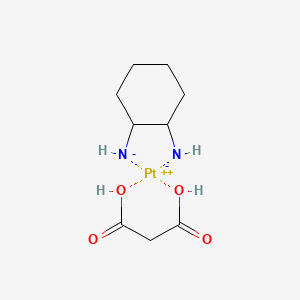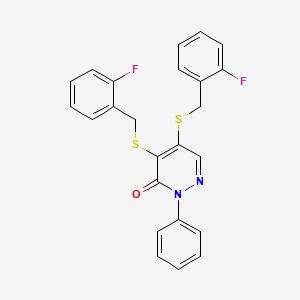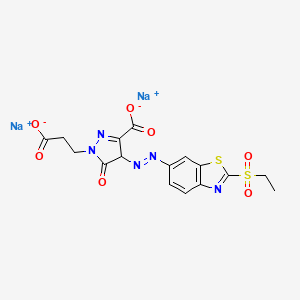![molecular formula C14H14N2O B12790745 6-methoxy-1,9-dimethyl-9H-pyrido[3,4-b]indole CAS No. 22574-29-4](/img/structure/B12790745.png)
6-methoxy-1,9-dimethyl-9H-pyrido[3,4-b]indole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Methoxy-1,9-dimethyl-9H-pyrido[3,4-b]indole is a heterocyclic compound that belongs to the class of indole derivatives. It is known for its complex structure, which includes a pyridoindole core with methoxy and methyl substituents. This compound is of significant interest due to its potential biological activities and applications in various scientific fields.
準備方法
Synthetic Routes and Reaction Conditions
One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone in the presence of an acid catalyst . The specific conditions for the synthesis of this compound may vary, but methanesulfonic acid in methanol under reflux conditions has been reported to give good yields .
Industrial Production Methods
Industrial production of 6-methoxy-1,9-dimethyl-9H-pyrido[3,4-b]indole would likely involve optimization of the Fischer indole synthesis or other suitable synthetic routes to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography could be employed to scale up the production process.
化学反応の分析
Types of Reactions
6-Methoxy-1,9-dimethyl-9H-pyrido[3,4-b]indole can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into more saturated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups such as halides, alkyl, or aryl groups.
科学的研究の応用
6-Methoxy-1,9-dimethyl-9H-pyrido[3,4-b]indole has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a model compound for studying indole chemistry.
Biology: The compound’s potential biological activities make it a candidate for studying enzyme interactions and cellular processes.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
Industry: It may be used in the development of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 6-methoxy-1,9-dimethyl-9H-pyrido[3,4-b]indole involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy and methyl groups may influence its binding affinity and specificity. The compound can modulate various biochemical pathways, potentially leading to therapeutic effects.
類似化合物との比較
Similar Compounds
9H-Pyrido[3,4-b]indole: Lacks the methoxy and methyl groups, making it less complex.
6-Methoxy-1,2,3,4-tetrahydro-9H-pyrido[3,4-b]indole: Contains a tetrahydro ring, differing in saturation.
1-Methyl-9H-pyrido[3,4-b]indole: Similar but lacks the methoxy group.
Uniqueness
6-Methoxy-1,9-dimethyl-9H-pyrido[3,4-b]indole is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both methoxy and methyl groups distinguishes it from other indole derivatives and may confer unique properties in terms of binding interactions and pharmacological effects.
特性
CAS番号 |
22574-29-4 |
|---|---|
分子式 |
C14H14N2O |
分子量 |
226.27 g/mol |
IUPAC名 |
6-methoxy-1,9-dimethylpyrido[3,4-b]indole |
InChI |
InChI=1S/C14H14N2O/c1-9-14-11(6-7-15-9)12-8-10(17-3)4-5-13(12)16(14)2/h4-8H,1-3H3 |
InChIキー |
AJSYZGYPCGTQSU-UHFFFAOYSA-N |
正規SMILES |
CC1=NC=CC2=C1N(C3=C2C=C(C=C3)OC)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


